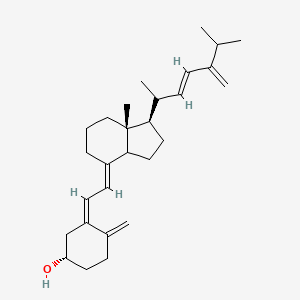
24-Methylene Vitamin D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24-Methylene Vitamin D2 is a derivative of ergocalciferol (Vitamin D2), which is produced by plants and fungi in response to ultraviolet irradiation. This compound is characterized by the presence of a methyl group at the 24th carbon atom and a double bond between the 22nd and 23rd carbon atoms . Vitamin D2 and its derivatives play crucial roles in calcium and phosphorus metabolism, which are essential for bone health and various biological functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 24-Methylene Vitamin D2 typically involves the ultraviolet irradiation of ergosterol, a sterol precursor widely distributed in plants, yeasts, and some animals . The process includes the following steps:
Ultraviolet Irradiation: Ergosterol is exposed to ultraviolet light, leading to the formation of pre-vitamin D2.
Thermal Isomerization: The pre-vitamin D2 undergoes thermal isomerization to form ergocalciferol (Vitamin D2).
Chemical Modification:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-intensity ultraviolet lamps and controlled reaction conditions to ensure the efficient conversion of ergosterol to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 24-Methylene Vitamin D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs .
Applications De Recherche Scientifique
24-Methylene Vitamin D2 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other vitamin D analogs and derivatives.
Biology: Studied for its role in calcium and phosphorus metabolism and its effects on bone health.
Medicine: Investigated for its potential therapeutic applications in treating vitamin D deficiency and related disorders.
Industry: Utilized in the fortification of foods and dietary supplements to enhance their vitamin D content
Mécanisme D'action
The mechanism of action of 24-Methylene Vitamin D2 involves its conversion to the active form, 1,25-dihydroxyvitamin D2, through hydroxylation in the liver and kidneys . The active form binds to the vitamin D receptor (VDR), a transcription factor that regulates the expression of genes involved in calcium and phosphorus metabolism . This binding leads to the modulation of various physiological processes, including bone mineralization, immune function, and cell proliferation .
Comparaison Avec Des Composés Similaires
Vitamin D2 (Ergocalciferol): The parent compound of 24-Methylene Vitamin D2, produced by plants and fungi.
Vitamin D3 (Cholecalciferol): Produced by animals and humans in response to ultraviolet irradiation of 7-dehydrocholesterol.
1,25-Dihydroxyvitamin D2: The active form of Vitamin D2, involved in calcium and phosphorus metabolism.
Uniqueness: this compound is unique due to the presence of a methyl group at the 24th carbon atom and a double bond between the 22nd and 23rd carbon atoms . These structural differences affect its metabolism and biological activity, making it distinct from other vitamin D analogs .
Propriétés
Formule moléculaire |
C28H42O |
|---|---|
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(E)-6-methyl-5-methylidenehept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H42O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19,22,25-27,29H,3-4,7-8,11,14-18H2,1-2,5-6H3/b10-9+,23-12+,24-13-/t22?,25-,26+,27?,28+/m0/s1 |
Clé InChI |
FARYKFGOJOTADM-FWLDHIKKSA-N |
SMILES isomérique |
CC(C)C(=C)/C=C/C(C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
SMILES canonique |
CC(C)C(=C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(E)-but-2-enoyl]-propylamino]butanoic acid](/img/structure/B13844533.png)
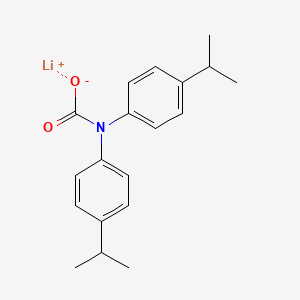
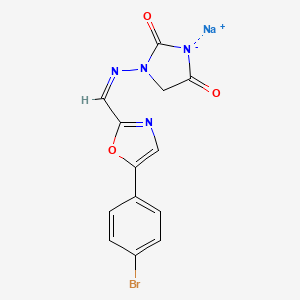
![tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13844550.png)
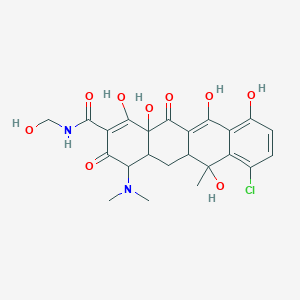



![2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline](/img/structure/B13844583.png)
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate](/img/structure/B13844590.png)

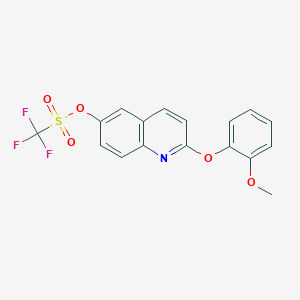
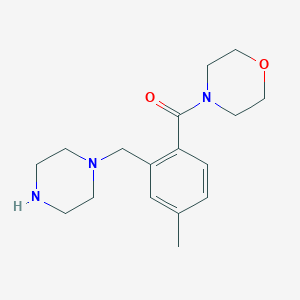
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13844621.png)
